2,4-Dimethyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2,4-Dimethyl-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two methyl groups at positions 2 and 4, and a trifluoromethyl group at position 6. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials. One common method involves the reaction of 2,4-dimethylpyrimidine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dimethyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-Trifluoromethylpyrimidine: Lacks the methyl groups at positions 2 and 4.
2,4,6-Trimethylpyrimidine: Contains an additional methyl group instead of the trifluoromethyl group.
Uniqueness
2,4-Dimethyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H7F3N2 |
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Molecular Weight |
176.14 g/mol |
IUPAC Name |
2,4-dimethyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H7F3N2/c1-4-3-6(7(8,9)10)12-5(2)11-4/h3H,1-2H3 |
InChI Key |
AVDYROAQRHTYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C(F)(F)F |
Origin of Product |
United States |
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